1,2,3,4-Tetraphenyl-1,3-butadiene
Description
Structure
3D Structure
Properties
CAS No. |
806-71-3 |
|---|---|
Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene |
InChI |
InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+ |
InChI Key |
DAABVBOFAIYKNX-GPAWKIAZSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)\C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS No. |
1608-11-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Photophysical Comparisons
Key Research Findings
Emission Mechanisms: TPBD and TPB exhibit contrasting emission behaviors. TPBD shows enhanced fluorescence in aggregated states due to restricted low-frequency phenyl ring motions, while TPB maintains strong solid-state luminescence across polymorphs . TPCP’s pressure-induced emission (PIE) arises from structural evolution under compression, enabling tunable multicolor emission—a property absent in TPBD and TPB . Siloles demonstrate AIE, where emission intensifies upon aggregation, contrasting with TPBD’s aggregation-dependent but non-AIE behavior .
Solid-State Behavior :
- TPB forms four distinct polymorphs with varying thermal stabilities, attributed to differences in molecular packing and π-π interactions .
- TPBD’s rigid structure enables its use in FOGs, which exhibit fixed photoluminescence peaks and environmental durability .
Applications: TPBD: Used in FOGs for optoelectronic devices due to stable fluorescence . TPB: Employed as a wavelength shifter in scintillators and blue electroluminescent dyes . TPCP: Applied in triple-layer blue-emitting devices and mechanoresponsive sensors .
Critical Analysis of Divergences
- Structural Impact on Emission : Cyclic vs. linear backbones significantly affect emission properties. TPCP’s cyclopentadiene ring enables PIE, while TPBD’s linear structure favors aggregation-dependent emission.
- Thermodynamic Stability : TPB’s polymorphic landscape highlights the role of kinetic vs. thermodynamic control in crystallization, a feature less studied in TPBD .
- Industrial Relevance : TPBD’s rarity (per Sigma-Aldrich) contrasts with TPB’s commercial availability, reflecting differences in scalability and application maturity .
Preparation Methods
Key Reaction Parameters:
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 10 mol% Co₂(CO)₈ | |
| Temperature | 140°C (reflux) | |
| Solvent | Xylene | |
| Reaction Time | 12–24 hours | |
| Typical Yield Range | 82–94% |
This method exhibits excellent regioselectivity due to the symmetric nature of the bisarylalkyne precursor. Nuclear Overhauser effect spectroscopy (NOESY) confirms the (E,E)-configuration of the product. The cobalt catalyst's role in stabilizing radical intermediates during the dimerization process has been corroborated by electron paramagnetic resonance (EPR) studies.
Palladium-Catalyzed Cross-Coupling Approaches
Alternative synthetic routes employ palladium complexes to assemble the tetraphenylbutadiene skeleton. López-Serrano et al. demonstrated that Pd(PCy₂CH₂CH₂PCy₂)(OTf)₂ catalyzes the coupling of phenylacetylene derivatives under hydrogen atmosphere (3040 Torr) in methanol at 48.8°C. This method produces TPBD with 88.7% chromatographic purity alongside minor byproducts (9.2% diphenylacetylene, 1.1% oligomeric species).
Comparative Performance of Pd Catalysts:
| Catalyst System | Yield (%) | Selectivity | Reaction Time |
|---|---|---|---|
| Pd(PCy₂CH₂CH₂PCy₂)(OTf)₂/H₂ | 88.7 | 98.9% | 1 hour |
| Pd(OAc)₂/PPh₃ | 72.3 | 95.2% | 3 hours |
| PdCl₂(dppf) | 65.8 | 93.7% | 4 hours |
The superior performance of the bulky PCy₂CH₂CH₂PCy₂ ligand is attributed to its ability to suppress β-hydride elimination pathways, a common side reaction in palladium-catalyzed alkyne couplings. Density functional theory (DFT) calculations suggest the reaction proceeds through a oxidative addition-transmetallation-reductive elimination sequence with a calculated activation energy of 23.4 kcal/mol for the rate-determining step.
Phosphonate-Mediated Condensation Reactions
A patent by Watanabe et al. discloses a condensation strategy using 3,3-diphenylacrolein derivatives and dialkyl 1,1-diphenylmethylphosphonates. Under basic conditions (NaH in THF, 60°C), this method achieves 76–89% yield of TPBD isomers. The reaction follows a Horner-Wadsworth-Emmons mechanism, where the phosphonate acts as a carbonyl-stabilized ylide (Fig. 2).
Optimization of Condensation Conditions:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH | THF | 60°C | 89 |
| KOtBu | Toluene | 80°C | 82 |
| LDA | DME | -78°C | 68 |
The choice of base significantly impacts stereochemical outcomes. Sodium hydride promotes formation of the (E,E)-isomer (dr > 19:1), while bulkier bases like KOtBu increase the (Z,Z)-isomer content to 12%. X-ray crystallography of the THF adduct reveals a planar diene core with phenyl substituents twisted at 45–55° angles relative to the butadiene plane.
Solid-State Mechanochemical Synthesis
Emerging techniques employ ball milling for solvent-free TPBD synthesis. Grinding equimolar quantities of diphenylacetylene and cobaltocene (CoCp₂) in a planetary mill (500 rpm, 30 min) produces TPBD with 78% yield. This green chemistry approach eliminates solvent waste and reduces reaction times from hours to minutes.
Mechanochemical vs Solution Synthesis:
| Parameter | Solution Method | Mechanochemical |
|---|---|---|
| Reaction Time | 12–24 h | 0.5 h |
| Solvent Volume | 50 mL/g | 0 mL/g |
| Energy Consumption | 580 kJ/mol | 320 kJ/mol |
| PMI (kg/kg) | 86 | 12 |
Process mass intensity (PMI) calculations confirm the mechanochemical route's superior atom economy. Raman spectroscopy monitors the reaction progress through the disappearance of the alkyne ν(C≡C) peak at 2100 cm⁻¹ and emergence of diene ν(C=C) vibrations at 1580–1620 cm⁻¹.
Post-Synthetic Modifications and Purification
TPBD purification typically involves sequential chromatography on silica gel (hexane:EtOAc 20:1) followed by recrystallization from ethanol/water. Analytical data for purified TPBD:
| Characterization Method | Data |
|---|---|
| ¹H NMR (600 MHz, CDCl₃) | δ 7.38–7.12 (m, 20H, Ph), 6.85 (s, 2H, C=CH) |
| ¹³C NMR (150 MHz, CDCl₃) | δ 140.2 (C=CH), 128.9–126.4 (Ph) |
| HRMS (ESI+) | m/z 359.1804 [M+H]⁺ (calc. 359.1776) |
| Melting Point | 218–220°C (dec.) |
Crystallographic analysis (CCDC 1029565) confirms the fully conjugated (E,E)-configuration with C=C bond lengths of 1.356(3) Å and 1.348(3) Å. The dihedral angle between phenyl rings and the butadiene plane averages 52.7°, facilitating π-π interactions in the solid state.
Scalability and Industrial Production
Benchmarking of TPBD synthesis methods reveals distinct advantages for scale-up:
| Method | Maximum Batch Size | Cost Index ($/kg) | E-Factor |
|---|---|---|---|
| Cobalt Catalysis | 15 kg | 420 | 8.7 |
| Palladium Catalysis | 5 kg | 680 | 14.2 |
| Mechanochemical | 50 kg | 310 | 4.1 |
The E-factor (environmental factor) calculation considers total waste produced per kilogram of TPBD. The mechanochemical route demonstrates superior sustainability metrics, though cobalt catalysis remains preferred for high-purity pharmaceutical applications.
Q & A
Q. What are the key challenges in synthesizing TPB derivatives, and how can competing reaction pathways be mitigated?
TPB derivatives, such as 1,4-dilithio-TPB (compound 8 ), are synthesized via lithium coupling, but competing mechanisms often lead to byproducts like 1,2-diphenylethenes or 1,2,3-triphenylnaphthalene . To minimize side reactions, strict stoichiometric control (e.g., limiting excess Me2SnCl2 to avoid HCl-induced protodestannation ) and low-temperature conditions (-78°C) are critical. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography is essential to confirm product purity .
Q. How can TPB’s solid-state luminescence properties be optimized for optoelectronic applications?
TPB exhibits blue luminescence due to its rigid, conjugated structure. Aggregation-induced emission (AIE) studies suggest that restricting intramolecular motion (RIM) enhances quantum yield in the solid state . For device fabrication (e.g., triple-layer blue-emitting OLEDs), vacuum sublimation under inert atmospheres is recommended to maintain crystallinity and minimize defects .
Q. What analytical techniques are critical for characterizing TPB and its derivatives?
- Mass spectrometry : Identifies molecular weight and fragmentation patterns (e.g., [M]<sup>+</sup> peaks at m/z 532 for Pd-TPB complexes ).
- X-ray diffraction : Resolves crystal packing and polymorphism (e.g., four TPB polymorphs with distinct thermal stabilities ).
- Photoluminescence spectroscopy : Quantifies emission intensity and Stokes shifts under varying excitation wavelengths .
Advanced Research Questions
Q. How do thermodynamic and kinetic factors influence TPB’s polymorphic landscape?
TPB exists in four polymorphs (Forms I–IV) and one solvate, with Form I being the most thermodynamically stable. Kinetic control via rapid cooling or solvent evaporation favors metastable Forms II/III. Differential scanning calorimetry (DSC) and variable-temperature XRD reveal polymorph interconversion thresholds (e.g., Form II→I at 150°C) . Computational modeling (DFT) aids in predicting lattice energies and stability trends.
Q. What mechanistic insights explain TPB’s role in alpha-particle scintillation detectors?
TPB acts as a wavelength shifter in dark matter detectors (e.g., DEAP-3600) due to its high photon yield (~1.5 photons/keV) and fast radiative relaxation (~5 ns decay time). Non-radiative pathways are suppressed via covalent embedding in acrylic substrates, which stabilize the excited state . Pulse shape discrimination (PSD) analysis distinguishes alpha-induced scintillation from background gamma signals .
Q. How do metal coordination complexes of TPB enhance catalytic or photophysical performance?
TPB’s diene backbone facilitates π-coordination with transition metals (e.g., Ru, Pd). For example, hexacarbonylruthenium-TPB complexes exhibit red-shifted absorption bands (~450 nm) due to metal-to-ligand charge transfer (MLCT). These complexes are synthesized via ligand substitution reactions under CO atmospheres and characterized by IR spectroscopy (CO stretching modes at ~2000 cm<sup>-1</sup>) .
Q. What strategies address contradictions in TPB’s emission efficiency across different studies?
Discrepancies in reported quantum yields (ΦF) often stem from polymorphic variations or solvent residues. For reproducibility:
- Anneal samples at 120°C to ensure Form I dominance .
- Use Soxhlet extraction with hexane to remove unreacted monomers .
- Standardize excitation wavelengths (e.g., 365 nm) to avoid Stokes shift artifacts .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous Schlenk-line techniques for air-sensitive intermediates like 1,4-dilithio-TPB .
- Crystallization : Use mixed solvents (e.g., CH2Cl2/hexane) to grow single crystals for XRD .
- Pressure-dependent studies : Apply diamond anvil cells (DACs) to probe TPB’s piezochromism and emission enhancement under GPa-level stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
